1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C13H5F5INO3 |
|---|---|
Molecular Weight |
445.08 g/mol |
IUPAC Name |
1,3-difluoro-2-(4-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F5INO3/c14-8-3-6(13(16,17)18)4-9(15)12(8)23-11-2-1-7(19)5-10(11)20(21)22/h1-5H |
InChI Key |
DWDHRYXLIKNCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A common approach to introduce phenoxy groups onto fluorinated aromatic rings is nucleophilic aromatic substitution, where a fluorine atom is displaced by a phenolate ion. This method is favored due to the activation of the aromatic ring by electron-withdrawing groups such as nitro and trifluoromethyl, which facilitate the displacement of fluorine.
- Typically, the phenol derivative bearing the desired substituents (iodo and nitro) is deprotonated to form the phenolate ion.
- The phenolate then reacts with a fluorinated trifluoromethyl-substituted benzene under polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Mild heating (around 80 °C) and the presence of a base such as potassium carbonate (K2CO3) promote the reaction.
This method is supported by examples where 3-fluoro-4-nitrophenol reacts with trifluoromethyl-substituted aryl halides to form aryl ethers.
Electrophilic Aromatic Substitution (EAS)
Introducing the iodine substituent on the phenoxy aromatic ring is commonly achieved by electrophilic aromatic substitution using iodine sources such as iodine (I2) or N-iodosuccinimide (NIS).
- The nitro group directs the iodination to the para position relative to the phenolic oxygen.
- Reaction conditions typically involve mild acidic or neutral media, sometimes with oxidants to facilitate iodination.
- Temperature control is crucial to avoid polyiodination.
Example Synthetic Route
Based on available data and analogous compounds, a plausible synthetic sequence is as follows:
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Iodination of 2-nitrophenol | I2 or NIS, mild acidic conditions, room temperature | 4-iodo-2-nitrophenol |
| 2 | Deprotonation of iodophenol | K2CO3 or NaH, DMF or DMSO | Phenolate ion formation |
| 3 | Nucleophilic aromatic substitution | Reaction with 1,3-difluoro-5-(trifluoromethyl)benzene at 80 °C for 10 h | Formation of 1,3-difluoro-2-(4-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
This approach is supported by literature where similar phenoxy-substituted fluorinated aromatics were synthesized by SNAr reactions under these conditions.
Detailed Reaction Conditions and Purification
- Solvents: Dry polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to solubilize both nucleophiles and electrophiles.
- Bases: Potassium carbonate (K2CO3) is commonly used for phenol deprotonation due to its mildness and efficiency.
- Temperature: Reaction temperatures range from room temperature to 80 °C, balancing reaction rate and minimizing side reactions.
- Atmosphere: Inert atmosphere (argon or nitrogen) is recommended to prevent oxidation, especially during iodination.
- Purification: After reaction completion, the mixture is typically quenched with water, extracted with organic solvents (e.g., dichloromethane), washed, dried, and concentrated. Final purification is achieved by column chromatography or recrystallization.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm substitution patterns and fluorine incorporation.
- Mass Spectrometry (MS): Confirms molecular weight and presence of iodine.
- Infrared Spectroscopy (IR): Detects nitro and ether functional groups.
- Chromatography: TLC and HPLC monitor reaction progress and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Phenol derivative, fluorinated aryl halide, K2CO3, DMF | 80 °C, 10 h, inert atmosphere | High regioselectivity, mild conditions | Requires activated aryl fluorides |
| Electrophilic Aromatic Substitution (Iodination) | I2 or NIS, mild acid | Room temperature, controlled time | Selective iodination | Possible polyiodination |
| Palladium or Copper-catalyzed Coupling | Pd or Cu catalyst, ligands, base | Elevated temperature, inert gas | Versatile, applicable to complex substrates | Catalyst cost, sensitivity |
Research Notes and Considerations
- The synthesis of such highly substituted fluorinated aromatics demands rigorous control of moisture and air to prevent hydrolysis and oxidation.
- The trifluoromethyl group enhances the molecule’s stability and bioactivity but can complicate substitution due to strong electron-withdrawing effects.
- Alternative routes involving difluorocarbene intermediates have been explored for related compounds but are less direct and more temperamental.
- The iodination step may be performed either before or after the ether bond formation depending on substrate stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms (iodine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents like sodium iodide or potassium fluoride under specific conditions such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated based on substituents and molecular formulas inferred from evidence.
Key Observations:
- Halogenation Patterns: The target compound and D3F both feature trifluoromethyl and nitro groups, but D3F includes a sulfonyl group, enhancing its polarity . Nitrofluorfen shares the nitro-phenoxy and trifluoromethyl motifs but lacks iodine, favoring chlorine instead .
- Iodine vs. Chlorine : The iodine in the target compound may improve stability in aromatic substitution reactions compared to chlorine in Nitrofluorfen or D3F .
- Heterocyclic Analogues : The thiophene derivative and Pyridalyl demonstrate that heterocyclic cores (e.g., thiophene, pyridine) enhance biological activity in agrochemicals, whereas the target compound’s benzene core may prioritize synthetic versatility.
Stability Considerations:
- The target compound’s nitro group may necessitate stabilization during synthesis (e.g., inert atmosphere, as seen in benzimidazole syntheses ).
Physicochemical Properties
*Inferred from analogous fluorinated benzene derivatives .
Biological Activity
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler halogenated aromatic precursors. The general synthetic pathway includes:
- Formation of the nitro group : Introduction of a nitro group at the para position of an iodo-substituted phenol.
- Fluorination : Selective fluorination at the meta positions using reagents such as HF or KF in the presence of catalysts.
- Trifluoromethylation : Incorporation of a trifluoromethyl group through nucleophilic substitution or other fluorination methods.
Biological Evaluations
The biological activity of this compound has been evaluated against various biological targets, particularly focusing on its antitubercular properties and potential anticancer activities.
Antitubercular Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant activity against Mycobacterium tuberculosis. For instance, derivatives of biphenyl analogs showed minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.58 μM against drug-resistant strains. The presence of halogens like iodine and trifluoromethyl groups has been linked to enhanced bioactivity due to their electronic effects and steric properties .
Anticancer Activity
In vitro studies have indicated that halogenated compounds can exhibit cytotoxic effects against various cancer cell lines. The compound's structural features suggest potential interactions with cellular pathways involved in proliferation and apoptosis. For example, similar compounds have shown IC50 values around 92.4 µM against multiple cancer types, indicating moderate antiproliferative activity .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the aromatic rings in modulating biological activity:
- Iodine Substitution : The presence of iodine at the para position enhances binding affinity due to increased lipophilicity.
- Nitro Group : The nitro group significantly contributes to the electron-withdrawing characteristics, which may enhance interaction with biological targets.
- Fluorination : The introduction of fluorine atoms at strategic positions can improve metabolic stability and bioavailability.
Case Studies
- Case Study 1 : A study investigated a series of biphenyl derivatives where one compound exhibited an MIC of 0.12 μM against M. tuberculosis, demonstrating the potential for optimizing similar structures for enhanced efficacy .
- Case Study 2 : Another research focused on a related compound with a trifluoromethyl group that showed promising results in inhibiting tumor growth in xenograft models, suggesting that such modifications could lead to novel anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) by reacting a fluorinated nitrobenzene precursor with a halogenated phenoxide. Key parameters include:
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of nitro/iodo intermediates .
- Purification : Column chromatography with hexane/ethyl acetate (3:1) ensures >95% purity .
- Critical Step : Control iodine incorporation via stoichiometric adjustments to avoid over-substitution .
Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar derivatives?
- Methodological Answer :
- <sup>19</sup>F NMR : Identify trifluoromethyl (-CF3) at δ -63 to -65 ppm and ortho-fluorine at δ -110 to -112 ppm. The para-iodo group deshields adjacent fluorine, shifting its resonance .
- FTIR : Nitro group (-NO2) shows asymmetric stretching at 1520–1540 cm<sup>-1</sup>; trifluoromethyl gives C-F stretches at 1150–1250 cm<sup>-1</sup> .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 492.93 (theoretical) with isotope peaks for iodine (1:1 ratio for <sup>127</sup>I/<sup>129</sup>I) .
Q. What are the primary degradation pathways under thermal or photolytic conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs >200°C via cleavage of the nitro group, releasing NO2 radicals (TGA/DSC analysis). Use inert atmospheres (N2) to stabilize .
- Photolysis : UV irradiation (254 nm) induces C-I bond homolysis, forming aryl radicals. Monitor with HPLC and trap with TEMPO to confirm intermediates .
Advanced Research Questions
Q. How do steric and electronic effects of the iodine and trifluoromethyl substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl group directs coupling to the iodine-substituted position (ortho/para-directing). Use Suzuki-Miyaura reactions with Pd(PPh3)4 to test reactivity .
- Steric Hindrance : Bulkier ligands (e.g., XPhos) improve selectivity for the less hindered para-iodo site. Compare yields with/without ligands via GC-MS .
- DFT Studies : Calculate Fukui indices to predict electrophilic attack sites, correlating with experimental results .
Q. What strategies resolve contradictions in reported biological activity data for nitro- and fluoro-substituted analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., enzyme inhibition in E. coli vs. mammalian cells) .
- Solubility Adjustments : Use co-solvents (DMSO/PEG 400) to normalize bioavailability differences .
- Proteomics : Identify off-target interactions (e.g., with cytochrome P450) via pull-down assays and SILAC labeling .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 3CL protease) to map binding pockets. Prioritize residues forming halogen bonds with iodine .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of trifluoromethyl-mediated hydrophobic interactions .
- Free Energy Perturbation : Calculate ΔΔG for nitro-to-amide substitutions to optimize affinity .
Q. What are the challenges in characterizing byproducts from multi-step syntheses, and how can they be mitigated?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., deiodinated products) using MRM transitions specific to iodine loss (m/z 366.97) .
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled intermediates to track carbon rearrangement in byproducts .
- In Situ Monitoring : Use ReactIR to detect transient intermediates during nitro-group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
